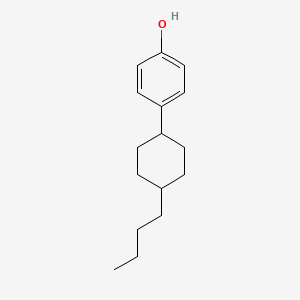

2-(4-Butylcyclohexyl)phenol

描述

The exact mass of the compound 4-(trans-4-Butylcyclohexyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

CAS 编号 |

88581-00-4 |

|---|---|

分子式 |

C16H24O |

分子量 |

232.36 g/mol |

IUPAC 名称 |

2-(4-butylcyclohexyl)phenol |

InChI |

InChI=1S/C16H24O/c1-2-3-6-13-9-11-14(12-10-13)15-7-4-5-8-16(15)17/h4-5,7-8,13-14,17H,2-3,6,9-12H2,1H3 |

InChI 键 |

UMMCLYBGVXLTNC-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)O |

Pictograms |

Irritant |

产品来源 |

United States |

Historical Context of Cyclohexyl Phenol Derivatives in Liquid Crystal Research

The journey to understanding the role of cyclohexyl-phenol derivatives in liquid crystal (LC) research is intertwined with the broader history of the development of liquid crystal displays (LCDs). The seminal discovery of the cyanobiphenyls in the early 1970s marked a turning point, providing the first stable, room-temperature nematic liquid crystals suitable for practical electronic devices. researchgate.netmdpi.com This breakthrough ignited a global effort to synthesize and characterize new mesogenic compounds with a variety of molecular architectures to optimize properties such as operating temperature range, viscosity, and optical anisotropy. mdpi.com

In this intensive period of research, scientists began to explore the replacement of one of the phenyl rings in the rigid biphenyl (B1667301) core with a saturated alicyclic ring, such as a cyclohexane (B81311) ring. The rationale was to fine-tune the material's physical properties. The introduction of a cyclohexane ring can influence molecular packing, reduce melting points, and alter the birefringence of the resulting liquid crystal material. researchgate.net This led to the synthesis and investigation of a wide array of compounds, including p-substituted phenyl-trans-4-n-alkylcyclohexanecarboxylates and trans-4-substituted-cyclohexyl-p-n-alkylbenzoates, which demonstrated the significant impact of the cyclohexyl moiety on mesophase stability. researchgate.net The alkylation of phenols with cyclohexene (B86901) also became a subject of academic and industrial interest, as it provided a route to cyclohexyl-phenol derivatives. unive.it These early investigations laid the foundational knowledge for understanding how the interplay between aromatic and alicyclic components within a molecule dictates its liquid crystalline behavior, paving the way for the development of more complex and specialized materials.

Significance of Mesogenic Phenolic Compounds in Anisotropic Materials Development

Mesogenic compounds, or molecules that can form liquid crystal phases, are the fundamental components of anisotropic materials. Anisotropic materials exhibit physical properties that vary with the direction of measurement, a direct consequence of the orientational order of their constituent molecules. youtube.com Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have proven to be a versatile class of mesogens. youtube.com The hydroxyl group can act as a polar terminal group and a site for hydrogen bonding, which can significantly influence the self-assembly and thermal behavior of the molecules, often leading to the formation of various liquid crystalline phases, including nematic and smectic phases. researchgate.net

The significance of phenolic mesogens lies in their structural adaptability. The core phenolic structure can be readily modified with various substituent groups and linked to other rigid or flexible molecular fragments to create a vast library of materials with tailored properties. researchgate.net For instance, the introduction of ester linkages or other connecting groups can lead to the formation of multi-ring systems with enhanced mesomorphic tendencies. researchgate.net The ability to control the molecular shape, from rod-like (calamitic) to bent-core structures, allows for the design of materials with specific anisotropic optical and dielectric properties. researchgate.net Furthermore, phenolic compounds can serve as precursors for ionic liquid crystals, which combine the properties of liquid crystals with ionic conductivity, opening up applications in electrochemical devices and as anisotropic solvents. nih.gov The inherent antioxidant properties of some phenolic compounds can also be an advantageous feature in certain material applications. mdpi.commdpi.comnih.govnih.gov

Positioning of 4 Trans 4 Butylcyclohexyl Phenol As a Key Building Block in Functional Materials

Established Synthetic Pathways to 4-(trans-4-Butylcyclohexyl)phenol

The synthesis of 4-(trans-4-butylcyclohexyl)phenol is primarily achieved through methods that first establish the substituted phenol (B47542) and then modify the aromatic ring, or by coupling pre-formed ring systems.

Catalytic Hydrogenation Approaches for Cyclohexylphenol Synthesis

A principal and industrially significant method for synthesizing 4-(trans-4-butylcyclohexyl)phenol is the catalytic hydrogenation of its aromatic precursor, 4-butylphenol (B154549). This reaction reduces the benzene (B151609) ring to a cyclohexane (B81311) ring. The stereochemistry of this hydrogenation is critical, as the trans isomer is often the desired product for liquid crystal applications due to its linear shape, which promotes the formation of ordered mesophases.

The process is analogous to the well-documented hydrogenation of 4-tert-butylphenol. researchgate.netaps.org In this transformation, 4-butylphenol is treated with hydrogen gas at elevated pressure in the presence of a metal catalyst. The choice of catalyst and reaction conditions plays a crucial role in determining the ratio of cis to trans isomers in the final product.

| Catalyst System | Typical Conditions | Selectivity Outcome |

| Palladium (e.g., Pd/C, Pd/Al₂O₃) | Hydrogen pressure (e.g., 5 bar), various solvents | Often favors the formation of the thermodynamically more stable trans isomer. researchgate.net |

| Rhodium (e.g., Rh/C, [Rh(COD)Cl]₂) | Often used with acidic additives (e.g., HCl) | Can be tuned to favor the cis isomer, but conditions can be switched to produce the trans isomer. mdpi.com |

The reaction proceeds via the formation of an intermediate, 4-butylcyclohexanone, which is then further reduced to the corresponding alcohol, 4-butylcyclohexanol. researchgate.net Controlling the reaction parameters, such as temperature, pressure, and solvent, is essential for maximizing the yield of the desired trans-cyclohexanol product.

Substitution Reactions for Phenolic Derivative Formation

While catalytic hydrogenation of the corresponding phenol is a common route, building the molecule through carbon-carbon bond-forming reactions represents a more convergent synthetic strategy. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming biaryl compounds and can be adapted for this purpose. researchgate.netrsc.org

A plausible, though less common, pathway involves the palladium-catalyzed coupling of a cyclohexyl-based organoboron reagent with a phenolic aryl halide. The general steps for such a synthesis would be:

Preparation of the Coupling Partners : This involves synthesizing a boronic acid or boronic ester of trans-4-butylcyclohexane and obtaining a suitable 4-halophenol (e.g., 4-bromophenol (B116583) or 4-iodophenol), where the hydroxyl group is often protected to prevent interference with the reaction.

Suzuki-Miyaura Coupling : The two fragments are then coupled in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand) and a base (such as potassium carbonate or sodium bicarbonate). mdpi.commdpi.com

Deprotection : If a protecting group was used for the phenolic hydroxyl, a final deprotection step is required to yield 4-(trans-4-butylcyclohexyl)phenol.

This method offers high modularity, allowing for the synthesis of various derivatives by simply changing one of the coupling partners. However, it is generally more complex and costly than the hydrogenation route for large-scale production.

Polymer Modification Reactions Utilizing 4-(trans-4-Butylcyclohexyl)phenol as a Precursor

The unique structure of 4-(trans-4-butylcyclohexyl)phenol makes it an excellent precursor for modifying existing polymers to introduce liquid crystalline properties.

Synthesis of Comb-like Polystyrene Derivatives

Research has demonstrated the successful synthesis of comb-like polystyrene derivatives using 4-(trans-4-butylcyclohexyl)phenol. nih.gov This is achieved through a polymer modification reaction, typically starting with poly(4-chloromethylstyrene) (PCMS).

The synthesis involves a Williamson ether synthesis-type reaction where the phenolic hydroxyl group of 4-(trans-4-butylcyclohexyl)phenol acts as a nucleophile. nih.gov The general procedure is as follows:

Poly(4-chloromethylstyrene) is dissolved in a suitable polar aprotic solvent, such as dimethylacetamide (DMAc).

An excess of 4-(trans-4-butylcyclohexyl)phenol and a base, commonly potassium carbonate, are added to the solution.

The mixture is heated under an inert atmosphere (e.g., nitrogen) for an extended period (e.g., 24 hours at 70°C) to ensure complete reaction. rsc.org

This process grafts the rigid 4-(trans-4-butylcyclohexyl)phenoxymethyl group onto the flexible polystyrene backbone, creating a comb-like polymer structure. The resulting polymer, poly(4-(trans-4-butylcyclohexyl)phenoxymethyl-styrene) (PBCH), exhibits properties that are a hybrid of the polymer backbone and the liquid crystal-like side chains. nih.gov

Incorporation into Side-Chain Liquid Crystalline Polymers (SCLCPs)

The comb-like polystyrene derivatives synthesized from 4-(trans-4-butylcyclohexyl)phenol are a prime example of Side-Chain Liquid Crystalline Polymers (SCLCPs). In these materials, the polymer backbone provides mechanical stability and processability, while the pendant side chains, containing the rigid mesogenic units, are responsible for forming liquid crystalline phases.

The 4-(trans-4-butylcyclohexyl)phenol moiety serves as the mesogen. Its elongated and rigid structure, provided by the trans-cyclohexyl and phenyl rings, promotes the anisotropic ordering necessary for liquid crystal behavior. These SCLCPs can exhibit various mesophases, such as nematic or smectic phases, depending on the structure of the side chain and the flexibility of the polymer backbone. nih.gov The properties of these SCLCPs make them suitable for applications such as optical films and alignment layers for conventional liquid crystal displays. nih.gov

Derivatization for Chiral Liquid Crystal Systems

While 4-(trans-4-butylcyclohexyl)phenol and its direct derivatives are achiral, they play a crucial role as components in chiral liquid crystal systems. Chirality is typically introduced into a nematic liquid crystal phase not by derivatizing the primary mesogen itself, but by adding a small amount of a highly twisting chiral molecule, known as a chiral dopant. aps.orgmdpi.com

When a chiral dopant is added to a nematic host composed of achiral, rod-like molecules—such as those derived from 4-(trans-4-butylcyclohexyl)phenol—it induces a macroscopic helical twist in the alignment of the host molecules. researchgate.net This transforms the nematic phase into a chiral nematic (or cholesteric) phase. The pitch of this helix is inversely proportional to the concentration of the chiral dopant and its helical twisting power (HTP). rsc.org

Therefore, 4-(trans-4-butylcyclohexyl)phenol serves as a fundamental building block for the achiral host matrix, providing the necessary nematic order upon which chirality can be superimposed. aps.orgresearchgate.net The resulting chiral nematic liquid crystals are of significant interest for applications in reflective displays, smart windows, and sensors due to their unique optical properties, such as selective reflection of circularly polarized light.

Synthesis of Optically Active Chiral Dopants

The introduction of chirality into a nematic liquid crystal host is a fundamental strategy for inducing a helical superstructure, leading to the formation of cholesteric (chiral nematic) liquid crystals (N*LCs). These materials are at the heart of various technologies, including thermochromic devices, reflective displays, and advanced optical components. While direct synthesis of chiral dopants from 4-(trans-4-butylcyclohexyl)phenol is a specialized area of research, the principles of chiral dopant design and synthesis can be applied to its derivatives.

The general approach involves the covalent attachment of a chiral moiety to the 4-(trans-4-butylcyclohexyl)phenol core. The effectiveness of a chiral dopant is primarily determined by its Helical Twisting Power (HTP), which quantifies its ability to induce a helical twist in a nematic host. A high HTP is desirable as it allows for the use of smaller concentrations of the dopant to achieve the desired pitch of the cholesteric helix.

The synthesis of such dopants often begins with the functionalization of the phenolic hydroxyl group of 4-(trans-4-butylcyclohexyl)phenol. This can be achieved through esterification or etherification reactions with a chiral partner. The choice of the chiral auxiliary is critical and can range from naturally occurring chiral molecules to synthetically derived optically active compounds.

For instance, a general synthetic route could involve the reaction of 4-(trans-4-butylcyclohexyl)phenol with a chiral carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form a chiral ester. Alternatively, a chiral alcohol can be reacted with an activated derivative of 4-(trans-4-butylcyclohexyl)phenol.

A patent for chiral compounds as dopants for liquid crystals describes optically active compounds with a trans-1,4-cyclohexylene group, which is structurally related to 4-(trans-4-butylcyclohexyl)phenol. google.com The patent outlines general formulas for chiral dopants intended for nematic liquid crystals, highlighting the importance of the chiral center in inducing a helical structure with a temperature-dependent pitch. google.com

The selection of the chiral group and the linking bridge to the 4-(trans-4-butylcyclohexyl)phenol core significantly influences the HTP. Research on other chiral dopants, such as those derived from bio-betulin, demonstrates that the chirality of the dopant is transferred to the entire liquid crystal system, resulting in a helical arrangement of the liquid crystal molecules. mdpi.com The efficiency of this transfer is a key performance metric for the synthesized chiral dopant.

Stereochemical Control and Isomerization in Derivative Synthesis

The stereochemistry of the 4-(trans-4-butylcyclohexyl)phenol core is a critical factor in determining the properties of its derivatives, particularly for applications in liquid crystals where a well-defined molecular geometry is essential for achieving the desired mesophase behavior. The trans configuration of the 1,4-disubstituted cyclohexane ring is generally preferred as it leads to a more linear and rigid molecular shape, which is conducive to the formation of stable nematic and other liquid crystalline phases.

During the synthesis of derivatives, maintaining the trans stereochemistry or controlling the isomerization between cis and trans isomers is a significant challenge. The stability of the trans isomer is generally higher than the cis isomer due to the equatorial positioning of the bulky substituents, which minimizes steric hindrance. However, certain reaction conditions can promote isomerization.

For example, in the synthesis of related liquid crystal compounds containing a cyclohexylphenyl moiety, it has been observed that during the Huang-Minlong reduction of cyclohexanones, the trans isomer can equilibrate to form the cis isomer. This underscores the importance of carefully selecting reaction conditions to preserve the desired stereochemistry.

Furthermore, the introduction of additional chiral centers during the derivatization of 4-(trans-4-butylcyclohexyl)phenol to create chiral dopants adds another layer of stereochemical complexity. The relative configuration of the newly introduced chiral center(s) and the existing stereochemistry of the cyclohexane ring can have a profound impact on the mesomorphic properties and the helical twisting power of the final molecule.

Recent advancements in catalysis offer potential solutions for stereochemical control. For instance, methods for the selective epimerization of cyclic trans-diols to their less stable cis counterparts using photocatalysis and boronic acid-mediated transient thermodynamic control have been reported. While not directly applied to 4-(trans-4-butylcyclohexyl)phenol derivatives, these strategies highlight the potential for developing sophisticated catalytic systems to control the stereochemistry of complex cyclic systems.

Spectroscopic Techniques for Molecular Structure Elucidation in Derivatives

Spectroscopic methods are indispensable for confirming the chemical structure and purity of newly synthesized derivatives of 4-(trans-4-butylcyclohexyl)phenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about molecular structure and dynamics. bruker.com In the analysis of polymers and derivatives of 4-(trans-4-butylcyclohexyl)phenol, NMR provides both qualitative and highly accurate quantitative data. bruker.com

For instance, in the synthesis of 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted polystyrenes, ¹H NMR is used to confirm the structure of the resulting polymers. mdpi.com The spectrum of a polystyrene derivative, for example, shows characteristic signals that confirm the successful attachment of the 4-(trans-4-ethylcyclohexyl)phenoxymethyl side groups. mdpi.com Key structural features of polymers, such as chain length, tacticity (the arrangement of monomer units), branching, and cross-linking, can be determined using NMR. bruker.com The quantitative nature of NMR allows for the determination of the degree of substitution in polymer chains by comparing the integration of signals from the polymer backbone to those of the side-chain moieties. bruker.commdpi.com

¹³C NMR is also a valuable tool, particularly for studying the carbon framework of these molecules. researchgate.net It provides information on the position of methylene (B1212753) linkages and can be used to probe the network structure of polymers under non-destructive conditions. researchgate.net The chemical shifts in ¹³C NMR are sensitive to the local electronic environment, allowing for the differentiation of carbon atoms in various functional groups. researchgate.net For example, in linear p-substituted phenol polymers, the methylene bridge between phenolic units can be confirmed by a characteristic peak around 40 ppm. researchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Aromatic Protons | 7.0 - 8.0 | libretexts.org |

| ¹H | Phenolic -OH | 3.0 - 8.0 | libretexts.org |

| ¹H | -CH₂O- (in ethers) | 3.4 - 4.5 | libretexts.org |

| ¹³C | Phenolic Carbon (C-OH) | 150 - 160 | libretexts.org |

| ¹³C | Aromatic Carbons | 115 - 130 | researchgate.net |

| ¹³C | Methylene Bridge (-CH₂-) | ~40 | researchgate.net |

| ¹³C | Cyclohexyl Carbons | 25 - 50 | libretexts.org |

| ¹³C | Alkyl Chain Carbons | 10 - 40 | libretexts.org |

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of compounds. When coupled with separation techniques like liquid chromatography (LC), it becomes a powerful tool for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective methods for identifying and quantifying phenolic compounds in various matrices. nih.govmdpi.com These techniques are particularly useful for the analysis of derivatives of 4-(trans-4-butylcyclohexyl)phenol, where complex reaction mixtures or biological samples may be involved. nih.govprotocols.io In LC-MS/MS, the first mass spectrometer selects a precursor ion, which is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer, providing a high degree of structural information and specificity. mdpi.com For instance, a robust LC-MS method has been developed for quantifying cell-wall-bound phenolic compounds like ferulate and p-coumarate, demonstrating excellent linearity and repeatability. protocols.io

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for the characterization of polymers. nih.gov This technique allows for the determination of the molecular weight distribution of polymers with high accuracy. nih.gov In a study optimizing MALDI-TOF MS for polymer analysis, it was found that the choice of matrix, cationization reagent, and solvent are crucial for obtaining high-quality spectra. nih.gov For example, trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (B47326) (DCTB) was identified as a suitable matrix for a variety of polymers. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Values for 4-(trans-4-Butylcyclohexyl)phenol Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 233.18999 | 156.7 |

| [M+Na]⁺ | 255.17193 | 160.8 |

| [M-H]⁻ | 231.17543 | 160.9 |

| [M+NH₄]⁺ | 250.21653 | 173.9 |

| [M+K]⁺ | 271.14587 | 156.7 |

| [M+H-H₂O]⁺ | 215.17997 | 149.7 |

| [M+HCOO]⁻ | 277.18091 | 174.8 |

| [M+CH₃COO]⁻ | 291.19656 | 190.8 |

| Data sourced from PubChemLite. uni.lu |

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. pressbooks.pub The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

For 4-(trans-4-butylcyclohexyl)phenol and its derivatives, IR spectroscopy can confirm the presence of key functional groups. A broad absorption in the region of 3300-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The C-O stretching of the phenol appears around 1200 cm⁻¹. pressbooks.pub The presence of the aromatic ring is indicated by C=C stretching absorptions between 1450 and 1600 cm⁻¹. pressbooks.pub The C-H stretching of the alkane portions (butyl and cyclohexyl groups) is observed between 2850 and 2960 cm⁻¹. pressbooks.pub When this phenol is incorporated into a polymer, changes in these characteristic peaks can be monitored to confirm the reaction.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| O-H Stretch (Phenol) | 3300 - 3600 (broad) | libretexts.org |

| C-H Stretch (Alkane) | 2850 - 2960 | pressbooks.pub |

| C=C Stretch (Aromatic) | 1450 - 1600 | pressbooks.pub |

| C-O Stretch (Phenol) | ~1200 | pressbooks.pub |

Thermal Analysis for Phase Transition Studies

Thermal analysis techniques are crucial for understanding the phase behavior of materials, which is particularly important for liquid crystalline compounds derived from 4-(trans-4-butylcyclohexyl)phenol.

Differential Scanning Calorimetry (DSC) is a primary tool for studying the thermotropic behavior of liquid crystals. cskscientificpress.com It measures the difference in heat flow between a sample and a reference as a function of temperature. cskscientificpress.com This allows for the determination of phase transition temperatures and the enthalpy changes associated with them. cskscientificpress.com

In the study of polymers derived from 4-(trans-4-alkylcyclohexyl)phenols, DSC is used to investigate their thermal properties, such as the glass transition temperature (Tg). mdpi.com For liquid crystalline materials, DSC can identify the temperatures of transitions between crystalline, smectic, nematic, and isotropic phases. cskscientificpress.com For example, a DSC thermogram of a liquid crystal like 4-cyano-4'-hexyloxybiphenyl (6OCB) shows distinct peaks corresponding to melting and clearing points, revealing its nematic range. cskscientificpress.com This information is vital for the design of liquid crystal displays and other temperature-sensitive applications.

Microscopic Techniques for Mesophase Characterization

While spectroscopic and thermal analysis provides information about the bulk properties of materials, microscopic techniques are essential for visualizing the different liquid crystalline phases (mesophases). Polarized Optical Microscopy (POM) is a key technique in this area. When a liquid crystalline sample is viewed between crossed polarizers, the anisotropic nature of the mesophases results in characteristic textures. These textures are unique to different types of liquid crystal phases (e.g., nematic, smectic A, smectic C) and can be used for their identification. The changes in these textures upon heating or cooling can be correlated with the phase transition temperatures determined by DSC.

Diffraction Techniques for Condensed Phase Structure Analysis

Diffraction techniques are essential for determining the arrangement of molecules in condensed phases, providing quantitative data on intermolecular distances and structural ordering.

X-ray Diffraction (XRD) is a primary tool for investigating the structure of both solid crystalline and liquid crystalline materials. In XRD, a beam of X-rays is directed at the sample, and the resulting diffraction pattern is recorded. The angles and intensities of the diffracted beams provide information about the periodic structures within the material.

In the context of liquid crystals, XRD is used to:

Distinguish between different mesophases: Nematic, smectic, and columnar phases each produce distinct XRD patterns.

Measure intermolecular distances: A diffuse halo in the wide-angle region (WAXS) is characteristic of the liquid-like lateral spacing between molecules.

Determine layer spacing (d-spacing) in smectic phases: Sharp, quasi-Bragg peaks in the small-angle region (SAXS) correspond to the thickness of the smectic layers. This allows for the differentiation between various smectic types (e.g., SmA, where layer thickness is close to the molecular length, and SmC, where it is smaller due to molecular tilt).

Assess the degree of order: The sharpness of the diffraction peaks correlates with the extent of positional and orientational order within the sample.

For a calamitic (rod-like) molecule such as 4-(trans-4-Butylcyclohexyl)phenol, XRD analysis would be expected to reveal key structural parameters. In a potential nematic phase, the pattern would likely consist of a diffuse wide-angle scattering peak, indicating short-range positional order of the molecular centers of gravity. If a smectic phase were to form upon cooling, one would expect the appearance of a sharp, low-angle diffraction peak corresponding to the smectic layer spacing, in addition to the wide-angle halo. In the solid crystalline state, numerous sharp peaks would be observed, allowing for the determination of the unit cell parameters.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to determine the properties of molecules and materials. The core idea of DFT is to map the complex many-electron problem onto a simpler system of non-interacting electrons moving in an effective potential. By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries and energies. mdpi.comnih.gov

The determination of the most stable molecular conformation (the three-dimensional arrangement of atoms) is a primary application of DFT. For a molecule like 4-(trans-4-butylcyclohexyl)phenol, with its flexible butyl group and rotatable cyclohexyl and phenyl rings, multiple low-energy conformations can exist. DFT calculations can explore the potential energy surface to identify the global minimum energy structure, as well as other local minima, which correspond to stable conformers. This information is crucial as the shape of the molecule directly influences its packing in the condensed phase and, consequently, its liquid crystalline behavior.

Different functionals are used within the DFT framework to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects. The choice of functional can impact the accuracy of the results.

Table 1: Common DFT Functionals and Their Applications

| Functional Type | Examples | Typical Applications |

|---|---|---|

| Local-Density Approximation (LDA) | - | Crystal structures, simple metallic systems. mdpi.com |

| Generalized Gradient Approximation (GGA) | PBE, BLYP | Molecular properties, hydrogen-bonded systems. mdpi.com |

| Hybrid Functionals | B3LYP, PBE0 | Reaction mechanisms, molecular spectroscopy, general-purpose. mdpi.com |

The geometric parameters obtained from these calculations, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular structure that is fundamental for parameterizing force fields used in larger-scale molecular dynamics simulations.

Beyond determining molecular geometry, DFT is used to investigate various electronic properties that govern the molecule's behavior and interactions. By analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO-LUMO energy gap is a key parameter; a large gap implies high stability, while a small gap suggests the molecule will be more reactive. researchgate.net

Intermolecular interactions are the driving force for the formation of ordered phases like liquid crystals. DFT can be employed to accurately calculate the energies of these interactions, which include:

Van der Waals forces: These are ubiquitous, weak attractions and repulsions between molecules.

π-π stacking: The interaction between the aromatic phenyl rings of adjacent molecules is critical for the orientational ordering in many liquid crystals. DFT can quantify the strength and preferred geometry of these stacking interactions. researchgate.net

Hydrogen bonding: The hydroxyl (-OH) group in 4-(trans-4-butylcyclohexyl)phenol can act as a hydrogen bond donor and acceptor, leading to the formation of specific intermolecular associations that significantly influence the phase behavior.

By combining DFT with solvation models, it is also possible to study how the surrounding environment affects these properties. researchgate.net These theoretical investigations provide a molecular-level understanding of the forces that lead to the self-assembly and anisotropic properties of liquid crystalline materials.

Molecular Dynamics (MD) Simulations of Liquid Crystalline Systems

While quantum mechanics provides a detailed electronic picture, Molecular Dynamics (MD) simulations are the workhorse for studying the collective behavior and dynamic properties of large ensembles of molecules over time.

MD simulations model the movement of atoms and molecules by numerically solving Newton's equations of motion. By simulating a system containing hundreds or thousands of 4-(trans-4-butylcyclohexyl)phenol molecules at different temperatures and pressures, it is possible to observe the spontaneous formation of different phases, such as isotropic liquid, nematic, and smectic phases. aps.orgnih.gov

A key metric obtained from these simulations is the orientational order parameter (S) . This parameter quantifies the degree to which the long axes of the molecules align with a common direction, known as the director. In a perfectly ordered crystal, S=1; in a completely random isotropic liquid, S=0. For a nematic liquid crystal, S typically ranges from 0.4 to 0.7 and decreases with increasing temperature until it drops abruptly to zero at the nematic-isotropic transition temperature. ias.ac.in

Studies on related systems have demonstrated the utility of MD in this area. For instance, research on polystyrene derivatives modified with precursors like 4-(trans-4-butylcyclohexyl)phenol (PBCH) has shown that these molecules can induce a stable and uniform vertical orientation of liquid crystal molecules in fabricated cells. mdpi.com MD simulations can help elucidate the specific molecular interactions at the polymer-liquid crystal interface that are responsible for this alignment.

Dynamic properties are crucial for the application of liquid crystals, especially in displays. One of the most important of these is the rotational viscosity (γ₁) , which describes the internal friction that opposes the reorientation of the liquid crystal director under an external field. A low rotational viscosity is desirable for fast-switching liquid crystal displays.

MD simulations provide a powerful method for calculating rotational viscosity. Non-equilibrium MD techniques can be used where the director of the simulated nematic system is forced to rotate by an artificial external torque. The rotational viscosity can then be calculated from the relationship between the applied torque and the resulting angular velocity of the director. researchgate.netresearchgate.net This computational approach has been successfully applied to other liquid crystals, such as CCH4 and PCH5, showing good agreement with experimental values. researchgate.netresearchgate.net Other dynamic properties, such as translational and rotational diffusion coefficients, can also be readily calculated from the trajectories generated in equilibrium MD simulations.

The choice of model is a critical aspect of MD simulations. There is a trade-off between the level of detail and the computational cost, which dictates the accessible length and time scales of the simulation.

Atomistic Models: In this approach, every atom in the molecule is represented as a distinct interaction site. This provides a high-fidelity representation of the system and is necessary for studying detailed processes like specific intermolecular interactions. However, the computational expense limits these simulations to relatively small systems (tens of thousands of atoms) and short timescales (nanoseconds to microseconds). researchgate.netresearchgate.net

Coarse-Grained (CG) Models: To access the larger length scales and longer time scales relevant to phase transitions and defect dynamics, coarse-grained models are employed. In the CG approach, groups of atoms (e.g., a butyl group or a phenyl ring) are lumped together into a single "superatom" or "bead". nih.govnih.gov This reduction in the number of degrees of freedom significantly decreases the computational cost, allowing for the simulation of much larger systems for longer durations. nih.govnih.gov

The multiscale coarse-graining (MS-CG) method provides a rigorous way to connect the two levels of description. In this bottom-up approach, the effective interactions between the CG beads are derived directly from the underlying, more detailed atomistic simulations. This ensures that the CG model retains the essential physics of the system while being computationally efficient. nih.govnih.gov

Table 2: Comparison of Atomistic and Coarse-Grained Modeling

| Feature | Atomistic Modeling | Coarse-Grained (CG) Modeling |

|---|---|---|

| Level of Detail | High (every atom is explicit) | Low (groups of atoms are represented by beads) |

| Computational Cost | High | Low |

| Accessible Timescale | Nanoseconds to Microseconds | Microseconds to Milliseconds and beyond |

| Accessible Length Scale | Nanometers | Micrometers |

| Primary Use | Detailed intermolecular interactions, parameterization of CG models. | Large-scale phenomena, phase behavior, self-assembly. |

Both modeling approaches are complementary and essential for a comprehensive computational study of liquid crystalline systems based on 4-(trans-4-butylcyclohexyl)phenol, from its fundamental electronic properties to its macroscopic phase behavior.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Other Name |

|---|---|

| 4-(trans-4-Butylcyclohexyl)phenol | PBCH |

| 4-(trans-4-ethylcyclohexyl)phenol | PECH |

| 4-(trans-4-propylcyclohexyl)phenol | PPCH |

| 4-(trans-4-amylcyclohexyl)phenol | PAmCH |

| trans-4-(trans-4-n-butylcyclohexyl) cyclohexylcarbonitrile | CCH4 |

| n-4-(trans-4-n-pentylcyclohexyl)benzonitrile | PCH5 |

| 4-Cyano-4'-pentylbiphenyl | 5CB |

Structure-Property Prediction and Design using Computational Methods

The design of new liquid crystalline materials with tailored properties is a complex process, often guided by empirical relationships between molecular structure and bulk properties. However, computational chemistry and molecular modeling have emerged as powerful tools to accelerate this process by enabling the prediction of key molecular parameters that govern liquid crystal behavior. These in silico methods allow for the screening of virtual compounds and the elucidation of structure-property relationships at a molecular level, thus reducing the need for extensive synthesis and experimental characterization.

Prediction of Molecular Parameters Relevant to Liquid Crystal Behavior

The formation and stability of liquid crystal phases are governed by a delicate balance of intermolecular forces, which are in turn dictated by the intrinsic properties of the individual molecules. Computational methods, particularly those based on Density Functional Theory (DFT), are widely employed to calculate a range of molecular descriptors that are critical for predicting the mesogenic (liquid crystal-forming) tendencies and characteristics of a compound like 4-(trans-4-Butylcyclohexyl)phenol.

Key molecular parameters that are computationally predicted to understand and design liquid crystals include:

Molecular Polarizability (α) and Polarizability Anisotropy (Δα): Molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. The anisotropy of polarizability (Δα) is the difference between the polarizability along the long molecular axis and the average polarizability perpendicular to it. A large, positive Δα is a hallmark of molecules that form stable nematic phases, as it contributes significantly to the anisotropic dispersion forces that promote long-range orientational order.

Dipole Moment (μ): The magnitude and direction of the molecular dipole moment influence the dielectric properties of the liquid crystal. For many applications, a specific dielectric anisotropy (Δε) is required, which is directly related to the molecular dipole moment. Computational models can accurately predict the ground-state dipole moment of a molecule, providing insights into its likely dielectric behavior.

Quantum Chemical Descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also used in Quantitative Structure-Property Relationship (QSPR) models. tandfonline.com The HOMO-LUMO energy gap can be related to the chemical stability and electronic properties of the molecule, which can indirectly influence its mesomorphic behavior. tandfonline.com

Detailed Research Findings

For instance, QSPR studies often develop linear models that correlate the nematic-isotropic transition temperature (TNI) with a set of calculated descriptors. tandfonline.com These models take the form:

TNI = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where the descriptors can include aspect ratio, polarizability anisotropy, dipole moment, and other quantum chemical parameters. tandfonline.comtandfonline.com The success of these models in predicting the properties of known liquid crystals provides confidence in their application to new, hypothetical structures. tandfonline.com

The general findings from these computational studies indicate that:

Increasing the length of the alkyl chain in a homologous series tends to increase the aspect ratio and, up to a certain point, the clearing temperature and stability of the mesophase.

The polarizability anisotropy is a dominant factor in determining the strength of the anisotropic intermolecular interactions.

The presence and orientation of polar groups, like the hydroxyl group in 4-(trans-4-Butylcyclohexyl)phenol, are critical for determining the dielectric properties and can influence the phase behavior through specific interactions like hydrogen bonding.

To illustrate the types of data generated in such computational studies, the following table presents representative predicted molecular parameters for a well-studied liquid crystal, 4-pentyl-4'-cyanobiphenyl (5CB), which shares structural similarities with the target compound (a rigid core with a flexible alkyl chain).

| Molecular Parameter | Predicted Value for 5CB (Representative) | Significance for Liquid Crystal Behavior |

| Molecular Length (L) | ~19.0 Å | Contributes to the elongated shape necessary for mesophase formation. |

| Molecular Width (W) | ~6.5 Å | Used to calculate the aspect ratio. |

| Aspect Ratio (L/W) | ~2.9 | A higher value generally favors liquid crystallinity. |

| Polarizability Anisotropy (Δα) | > 0 | A large positive value enhances intermolecular forces, stabilizing the nematic phase. |

| Dipole Moment (μ) | ~4.0 D | Influences dielectric anisotropy and response to electric fields. |

| HOMO Energy | -6.5 eV | Relates to the molecule's electron-donating ability and chemical stability. |

| LUMO Energy | -1.0 eV | Relates to the molecule's electron-accepting ability and chemical stability. |

Note: The values in the table are approximate and representative, gathered from typical computational studies on mesogenic molecules for illustrative purposes. They are not the result of a new calculation on 4-(trans-4-Butylcyclohexyl)phenol.

By calculating these parameters for 4-(trans-4-Butylcyclohexyl)phenol and its derivatives, researchers can systematically investigate the effects of structural modifications, such as changing the length of the alkyl chain or substituting the phenyl ring, on the resulting liquid crystal properties. This predictive capability is invaluable for the rational design of new materials for advanced display and photonic applications.

Structure Property Relationships in Liquid Crystalline Systems

Influence of Molecular Architecture on Mesophase Formation

The formation of a liquid crystal (LC) phase, or mesophase, is a direct consequence of molecular shape and intermolecular interactions. For 4-(trans-4-butylcyclohexyl)phenol, each part of its structure plays a crucial role in promoting the long-range orientational order characteristic of liquid crystals. youtube.comtcichemicals.com

The combination of a cyclohexyl ring and a phenol (B47542) group creates a classic rigid core structure essential for liquid crystallinity.

Phenol Moiety : The phenol group consists of a rigid benzene (B151609) ring and a polar hydroxyl (-OH) group. The aromatic ring contributes significantly to the molecular polarizability anisotropy, a key factor for birefringence. mdpi.com The terminal hydroxyl group is of particular importance as it can form hydrogen bonds. These strong, directional intermolecular interactions help to stabilize the ordered, parallel alignment of molecules, which is a prerequisite for the formation of a mesophase. rsc.org Furthermore, the polarity of the phenol group is a critical determinant of the dielectric properties of the LC mixture. nih.gov

The stability and type of mesophase are highly sensitive to the flexible alkyl chain and the specific stereochemistry of the rigid core. researchgate.netresearchgate.net

Butyl Chain : The terminal butyl group (C4H9) acts as a flexible tail. The length of such alkyl chains significantly influences the physical properties of liquid crystals. mdpi.com An increase in chain length generally affects the melting and clearing points and can promote the formation of more ordered smectic phases over nematic phases. nih.govucm.es The butyl chain in 4-(trans-4-butylcyclohexyl)phenol helps to lower the melting point by disrupting perfect crystalline packing, while its flexibility contributes to the fluidity of the liquid crystalline state. The balance between the rigid core and the flexible tail is a determining factor for the temperature range over which a mesophase is stable. mdpi.com

Trans-Configuration : The trans- configuration of the 1,4-disubstituted cyclohexyl ring is paramount. This arrangement ensures that the bonds connecting the butyl group and the phenol group are equatorial, resulting in a more linear, elongated, and rod-like molecular shape. This linearity is fundamental for achieving the long-range orientational order necessary for liquid crystal behavior. tandfonline.comtandfonline.com The corresponding cis- isomer would have a bent, non-linear shape, which is highly disruptive to mesophase formation and is not used in liquid crystal applications. The preference for elongated molecular structures is a well-established principle in the design of calamitic (rod-like) liquid crystals. researchgate.net

Correlation with Macroscopic Liquid Crystal Properties

When introduced into a liquid crystal host, 4-(trans-4-butylcyclohexyl)phenol modifies the bulk physical properties of the mixture. Its molecular characteristics directly translate into the macroscopic optical and dielectric anisotropies of the system.

Optical anisotropy, observed as birefringence (Δn), is a hallmark property of nematic liquid crystals. doitpoms.ac.uk It arises from the differential refractive indices for light polarized parallel (ne, extraordinary) and perpendicular (no, ordinary) to the liquid crystal director. rsc.org

The magnitude of birefringence in a liquid crystal mixture is strongly dependent on the molecular polarizability of its components. aps.orgiau.ir

The saturated cyclohexyl ring , lacking π-electrons, has much lower polarizability and contributes less to birefringence compared to an aromatic ring. wipo.int

Therefore, incorporating compounds like 4-(trans-4-butylcyclohexyl)phenol is a common strategy to produce liquid crystal mixtures with low to moderate birefringence, as the cyclohexyl ring dilutes the high-birefringence contribution of other aromatic components in a mixture. wipo.int

Table 1: Influence of Molecular Moieties on Birefringence

| Molecular Moiety | Typical Contribution to Birefringence (Δn) | Rationale |

|---|---|---|

| Phenyl Ring | High | High anisotropy of electronic polarizability due to π-electrons. mdpi.com |

| Cyclohexyl Ring | Low | Low polarizability of saturated C-C and C-H bonds. wipo.int |

This table provides a qualitative comparison based on established principles of liquid crystal design.

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the LC director. It determines how the liquid crystal will align in an electric field and is crucial for display applications. mdpi.com The sign and magnitude of Δε are governed by the molecular dipole moment and its orientation relative to the long molecular axis.

For 4-(trans-4-butylcyclohexyl)phenol, the primary contributor to the dipole moment is the polar hydroxyl (-OH) group on the phenol ring.

The C-O and O-H bonds create a significant dipole moment.

Due to its position at the end of the molecule, this dipole moment has a substantial component parallel to the long molecular axis.

This structure results in a positive contribution to the dielectric anisotropy (Δε > 0) of a liquid crystal mixture. dtic.mil Materials with positive dielectric anisotropy are essential for common display modes, such as the twisted nematic (TN) mode, where the liquid crystal molecules align parallel to an applied electric field. mdpi.com

Table 2: Estimated Contribution to Dielectric Anisotropy

| Compound Feature | Dipole Moment Contribution | Expected Effect on Δε of a Mixture |

|---|---|---|

| Phenol (-OH) Group | Strong, largely parallel to the long axis | Positive contribution (increases Δε) nih.govdtic.mil |

This table illustrates the expected influence based on molecular structure and dipole orientation.

Relationship between Molecular Structure and Polymer Film Orientation

The alignment of liquid crystal molecules on a surface, known as anchoring, is critical for fabricating functional devices. youtube.comfrontiersin.org Polymer films are commonly used as alignment layers, and the chemical structure of molecules like 4-(trans-4-butylcyclohexyl)phenol can be leveraged to control this alignment.

Recent research has explored modifying polymer surfaces with molecules that are structurally similar to the liquid crystals themselves. mdpi.comnih.govnih.gov A series of studies synthesized polystyrene derivatives modified with various 4-(trans-4-alkylcyclohexyl)phenol precursors, including the butyl derivative. mdpi.com

The key findings indicate that the chemical structure at the interface governs the orientation:

Steric Interactions : The bulky cyclohexylphenol side groups on the polymer chain can induce vertical alignment of the liquid crystal molecules through steric repulsion. This forces the rod-like LC molecules to stand upright to minimize unfavorable interactions with the polymer surface. nih.gov

Structural Similarity : Having a liquid crystal precursor, such as 4-(trans-4-butylcyclohexyl)phenol, as part of the alignment layer can promote a specific orientation due to favorable intermolecular interactions between the similar structures. mdpi.comnih.gov

Surface Energy : The incorporation of these moieties influences the surface energy of the polymer film. Low polar surface energy, often generated by non-polar groups like the alkyl and cyclohexyl rings, is strongly correlated with achieving a vertical alignment of the liquid crystal molecules. nih.govnih.gov

In a study by Moon et al. (2022), polystyrene films modified with phenylphenoxymethyl groups, which are structurally related to the phenol moiety, were shown to induce vertical alignment of liquid crystals when the molar content of the side group was sufficiently high. nih.gov This demonstrates that the phenol-containing structure plays a direct role in mediating the forces that dictate the orientation of bulk liquid crystal molecules at a polymer interface. mdpi.com The orientation of polymer chains themselves, often defined by machine and transverse directions during film production, also plays a role in the final alignment of the liquid crystal layer. spectroscopyonline.com

Effects on Vertical Orientation of Liquid Crystal Molecules in Devices

The vertical alignment (VA) of liquid crystal molecules, where the director of the LC molecules is perpendicular to the substrate surface, is a crucial technology for achieving high contrast ratios in liquid crystal displays (LCDs). The chemical structure of the alignment layer plays a pivotal role in inducing this orientation. Research has demonstrated that polymers incorporating moieties structurally similar to the liquid crystal molecules themselves can effectively induce vertical alignment.

In this context, polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenol precursors have been synthesized and investigated for their ability to function as vertical alignment layers. Specifically, a homopolymer of polystyrene modified with 4-(trans-4-butylcyclohexyl)phenol (PBCH) has been shown to induce a stable and uniform vertical orientation of liquid crystal molecules. This effect is attributed to the interactions between the LC molecules and the polymer side chains that mimic a part of the LC molecular structure.

A systematic study of polystyrene derivatives with varying alkyl chain lengths on the cyclohexyl ring (ethyl, propyl, butyl, and amyl) revealed that all corresponding homopolymers (PECH, PPCH, PBCH, and PAmCH) were effective in producing vertical alignment of the nematic liquid crystal 4-pentyl-4'-cyanobiphenyl (5CB). This indicates that the presence of the 4-alkylcyclohexylphenol side group is a key factor in achieving the desired perpendicular orientation. The stability of this vertical alignment is also a critical factor for device performance. For instance, LC cells fabricated with a similar polymer, PECH (with an ethyl group instead of butyl), demonstrated good orientation stability at temperatures as high as 200 °C and under UV irradiation of 15 mW/cm².

| Polymer Name | Alkyl Group on Cyclohexyl Ring | Resulting LC Alignment |

| PECH | Ethyl | Vertical |

| PPCH | Propyl | Vertical |

| PBCH | Butyl | Vertical |

| PAmCH | Amyl | Vertical |

Table 1: Alignment of 4-pentyl-4'-cyanobiphenyl (5CB) on homopolymer films of polystyrene modified with different 4-(trans-4-alkylcyclohexyl)phenols.

Surface Energy and Interfacial Interactions in Alignment Layers

The alignment of liquid crystal molecules on a polymer surface is governed by the interfacial energy between the two materials. This surface energy is a key parameter that dictates whether a planar or vertical alignment will be favored. For vertical alignment, the surface energy of the alignment layer should generally be low.

Studies have established a correlation between the surface energy of the polymer alignment layer and the resulting orientation of the liquid crystal molecules. The surface energy can be probed by measuring the contact angle of a liquid, such as water, on the polymer film. A higher water contact angle is indicative of a more hydrophobic surface and, consequently, a lower surface energy.

For the series of polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenols, it was observed that a vertical alignment of the liquid crystal molecules was achieved when the water contact angle on the polymer films was higher than approximately 81°. This suggests that the 4-(trans-4-alkylcyclohexyl)phenoxymethyl side chains, with their non-polar alkyl and cyclohexyl groups, create a low-energy surface that promotes the vertical orientation of the liquid crystal molecules. The butyl group in PBCH contributes to this effect, creating a surface that minimizes its interaction with the polar parts of the liquid crystal molecules, thus favoring an orientation where the non-polar alkyl chains of the LC molecules are directed towards the surface.

In a related system using phenylphenoxymethyl-substituted polystyrenes, vertical alignment was achieved when the polar component of the surface energy was below approximately 4.2 mJ/m². google.com This further underscores the principle that controlling the surface energy, and particularly its polar component, is a critical factor in designing alignment layers for vertical alignment mode liquid crystal displays.

| Polymer Film | Water Contact Angle (°) | Observed LC Alignment |

| PBCH | > ~81° | Vertical |

Table 2: Relationship between water contact angle and liquid crystal alignment for a polymer film containing the 4-(trans-4-butylcyclohexyl)phenol moiety.

Structure-Property Relationship in Chiral Liquid Crystals

Following extensive research, no publicly available scientific literature or patent documentation could be identified that specifically discusses the use of "4-(trans-4-butylcyclohexyl)phenol" or its direct derivatives as chiral dopants in liquid crystals. The existing body of research on Helical Twisting Power (HTP) and chiral induction mechanisms focuses on other classes of molecules. Therefore, the following sections provide a general overview of the principles of chirality in liquid crystals, as a direct analysis of the specified compound is not possible based on current scientific data.

Factors Influencing Helical Twisting Power (HTP) in Chiral Dopants

The ability of a chiral dopant to induce a helical superstructure in a nematic liquid crystal host is quantified by its Helical Twisting Power (HTP). HTP is defined as the inverse of the pitch of the induced chiral nematic (cholesteric) phase, extrapolated to 100% concentration of the chiral dopant. Several molecular factors contribute to the HTP of a chiral dopant.

Furthermore, intermolecular interactions between the chiral dopant and the liquid crystal host play a significant role. researchgate.net These interactions can include steric repulsion, van der Waals forces, and electrostatic interactions. The structural similarity between the dopant and the host can influence the efficiency of chirality transfer. For instance, a high degree of structural compatibility may lead to a lower HTP, as the dopant can be more easily accommodated within the nematic host without inducing a strong twist. Conversely, a significant structural mismatch can lead to a stronger helical induction. The presence of polar groups or substituents that can engage in specific interactions, such as dipole-dipole interactions or hydrogen bonding, can also modulate the HTP. researchgate.net

The terminal chains on a chiral dopant can also affect its HTP. Studies on non-chiral bent-core molecules doped into a chiral nematic liquid crystal have shown that increasing the length of the terminal alkoxy chains can enhance the HTP. rsc.org This is attributed to the influence of the chain length on the conformational behavior of the molecules within the chiral environment.

Chiral Induction Mechanisms and Molecular Design Principles

The mechanism by which a chiral molecule induces a helical twist in a nematic host is a complex process known as chiral induction or chirality transfer. This process involves the transfer of chirality from the molecular level of the dopant to the macroscopic level of the liquid crystal phase. The efficiency of this transfer is dependent on the molecular recognition between the chiral dopant and the achiral host molecules.

One key principle in the design of effective chiral dopants is the creation of a molecule with a well-defined and stable chiral conformation. Axially chiral molecules, such as substituted binaphthyls, have been extensively studied as potent chiral dopants. researchgate.net Their high rotational barrier around the axial bond leads to stable, non-interconverting enantiomers with a defined helical shape, which can be efficiently transmitted to the liquid crystal host.

Planar chirality is another design element that has been successfully employed. rsc.org Molecules with planar chirality possess a stereogenic plane and can induce strong helical twisting in nematic hosts. The design of such dopants often involves creating a scaffold that forces a particular, non-planar conformation.

A fundamental aspect of chiral induction is the perturbation of the orientational distribution of the host molecules by the chiral dopant. The chiral shape of the dopant creates a preferred twisted arrangement of the neighboring host molecules, and this local twist propagates throughout the bulk of the liquid crystal to form a macroscopic helical structure. The effectiveness of a chiral dopant is therefore intimately linked to its ability to impose a specific, twisted intermolecular arrangement on the surrounding achiral liquid crystal molecules.

Advanced Applications and Functional Materials Research

Role as a Mesogenic Building Block in Display Technologies

The primary application of 4-(trans-4-butylcyclohexyl)phenol lies in the field of liquid crystal displays (LCDs), where it serves as a fundamental mesogenic building block. A mesogen is a compound that exhibits liquid crystal properties, and the distinct components of the 4-(trans-4-butylcyclohexyl)phenol molecule contribute to its efficacy in this role.

4-(trans-4-Butylcyclohexyl)phenol is a key ingredient in the formulation of liquid crystals for various display applications, most notably in twisted nematic (TN) LCDs. The rigid trans-cyclohexyl ring is instrumental in promoting the parallel alignment of liquid crystal molecules, which is essential for the formation of the nematic phase—the operational state of many LCDs. This ordered, yet fluid, state allows for the manipulation of light polarization, which is the fundamental principle behind LCD technology.

The butyl chain attached to the cyclohexyl ring also plays a crucial role. It acts to reduce the viscosity of the liquid crystal mixture. A lower viscosity is desirable as it allows the liquid crystal molecules to reorient more quickly in response to an applied electric field, leading to faster switching speeds and improved display performance, such as reduced motion blur. The phenolic group provides a site for further chemical modification, allowing for the synthesis of a wide array of liquid crystal derivatives with tailored properties.

Table 1: Key Molecular Features and Their Function in LCD Formulations

| Molecular Component | Function | Impact on LCD Performance |

| trans-Cyclohexyl Ring | Provides rigidity and promotes parallel molecular alignment. | Essential for the formation and stability of the nematic liquid crystal phase. |

| Butyl Chain | Reduces the viscosity of the liquid crystal mixture. | Improves the response speed of the display by allowing for faster molecular reorientation. |

| Phenol (B47542) Group | Offers a reactive site for chemical synthesis. | Enables the creation of a diverse range of liquid crystal molecules with specific properties. |

Beyond its direct inclusion in liquid crystal mixtures, 4-(trans-4-butylcyclohexyl)phenol is utilized in the development of advanced orientation layers, also known as alignment layers, for LCDs. These layers are critical components of an LCD cell, as they dictate the default alignment of the liquid crystal molecules in the absence of an electric field.

Recent research has focused on the synthesis of polystyrene derivatives that incorporate 4-(trans-4-alkylcyclohexyl)phenol moieties as side chains. These comb-like polymers are then deposited as thin films to create orientation layers. Studies have shown that these polymer films can induce a stable and uniform vertical orientation of liquid crystal molecules. This vertical alignment (VA) mode is advantageous for achieving high contrast ratios and wide viewing angles in displays.

The effectiveness of these polymer orientation layers is dependent on the molar fraction of the 4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups. Research indicates that a stable vertical orientation can be achieved when the molar fraction of these side groups reaches a certain threshold. The underlying principle is that the structural similarity between the alignment layer and the liquid crystal molecules facilitates the desired orientation.

Furthermore, a correlation has been observed between the water contact angle of the polymer film and its ability to induce vertical alignment. Higher water contact angles on the polymer surface are generally associated with a more uniform and stable vertical orientation of the liquid crystal molecules. These advanced orientation layers have demonstrated good thermal stability and resistance to UV irradiation, which are important factors for the longevity and reliability of LCDs.

Table 2: Research Findings on Polystyrene-Based Orientation Layers

| Polymer System | Key Finding | Implication for LCDs |

| Polystyrene with 4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups | Induces stable and uniform vertical orientation of liquid crystal molecules. | Enables the fabrication of high-contrast and wide-viewing-angle VA-LCDs. |

| Molar fraction of side groups | A critical molar fraction is required to achieve stable vertical alignment. | Provides a design parameter for optimizing the performance of orientation layers. |

| Water contact angle | Higher water contact angles on the polymer film correlate with better vertical alignment. | Offers a simple metric for predicting the effectiveness of an orientation layer. |

Contributions to Advanced Optical and Photonic Devices

The properties that make 4-(trans-4-butylcyclohexyl)phenol suitable for display technologies also suggest its potential utility in other optical and photonic applications. While direct applications are not as extensively documented, its role as a precursor to more complex molecules is an area of active research.

Currently, there is limited direct evidence in scientific literature detailing the application of 4-(trans-4-butylcyclohexyl)phenol itself as an active material in electro-optic devices and modulators. These devices rely on materials that exhibit a change in their refractive index in response to an electric field, a property known as the electro-optic effect. While the structural characteristics of 4-(trans-4-butylcyclohexyl)phenol are foundational to liquid crystals that can be used in some light-modulating applications, its specific use in high-speed electro-optic modulators, which often employ crystalline materials with strong nonlinear optical properties, is not established. However, its use as a synthetic building block for creating more complex organic molecules with enhanced electro-optic coefficients remains a possibility for future research.

Research in Organic Solar Cells (OSCs) and Energy Materials

The field of organic electronics, including organic solar cells, is constantly seeking new materials to improve efficiency and stability. The structural motifs present in 4-(trans-4-butylcyclohexyl)phenol are relevant to the design of materials for these applications.

Potential in Smart Materials and Stimuli-Responsive Systems

The incorporation of 4-(trans-4-butylcyclohexyl)phenol into polymer structures has been a key area of research, particularly in the development of smart materials that respond to external stimuli. These materials are at the forefront of innovations in display technology and have potential in other advanced applications. The primary focus of research has been on leveraging the molecule's inherent properties to influence the behavior of larger macromolecular systems.

One of the most significant applications of 4-(trans-4-butylcyclohexyl)phenol is in the creation of orientation layers for liquid crystal (LC) molecules. morressier.comtamu.edu In a notable study, a series of polystyrene derivatives were synthesized by modifying the polymer with 4-(trans-4-butylcyclohexyl)phenol (PBCH) and other similar 4-(trans-4-alkylcyclohexyl)phenols. morressier.comtamu.edu These comb-like polymers, with the alkylcyclohexylphenol moieties as side chains, were investigated for their ability to control the alignment of liquid crystal molecules.

The research demonstrated that thin films of these synthesized polymers could induce a stable and uniform vertical orientation of liquid crystal molecules. morressier.comtamu.edu This vertical alignment is a critical aspect in the functioning of various types of liquid crystal displays (LCDs), as it influences contrast, viewing angle, and response time. The study revealed a correlation between the surface properties of the polymer films and their ability to induce this vertical alignment. Specifically, the water contact angle on the polymer films was found to be a key indicator of the resulting liquid crystal orientation. A vertical alignment of the liquid crystal molecules was consistently observed when the water contact angle of the polymer films was higher than approximately 81°. morressier.comtamu.edu

The stability of this induced orientation is also a crucial factor for the longevity and performance of display devices. The research showed that the liquid crystal cells fabricated with these polymer films exhibited good orientation stability at high temperatures (200 °C) and under UV irradiation (15 mW/cm²). morressier.com This robustness is essential for the practical application of these materials in commercial electronic devices.

The molecular structure of 4-(trans-4-butylcyclohexyl)phenol plays a direct role in this stimuli-responsive behavior. The rigid cyclohexyl group contributes to the formation of a surface that can effectively interact with and orient the liquid crystal molecules, while the butyl chain influences the polymer's surface energy and flexibility. morressier.comtamu.edu This balance of rigidity and flexibility is a key design principle in the development of materials for liquid crystal applications.

Interactive Table: Research Findings on Polystyrene Derivatives Modified with 4-(trans-4-alkylcyclohexyl)phenols for Liquid Crystal Alignment

| Polymer Designation | Alkyl Group of 4-(trans-4-alkylcyclohexyl)phenol | Resulting LC Orientation | Water Contact Angle (°) |

| PECH | Ethyl | Vertical | >81 |

| PPCH | Propyl | Vertical | Not specified |

| PBCH | Butyl | Vertical | Not specified |

| PAmCH | Amyl | Vertical | Not specified |

Future Research Directions and Emerging Paradigms

Exploration of Novel Derivatives and Analogues for Enhanced Performance

The efficacy of liquid crystal devices is fundamentally tied to the molecular architecture of their constituent mesogens. Scientists are vigorously pursuing the creation of new derivatives and analogues of 4-(trans-4-Butylcyclohexyl)phenol to unlock enhanced properties. These include broader temperature ranges for liquid crystalline phases, reduced viscosity for faster switching speeds, increased optical birefringence for improved brightness and contrast, and optimized dielectric anisotropy for lower power consumption.

A significant focus of this research is the modification of the alkyl chain. By adjusting the length and branching of this chain, researchers can meticulously tune the mesophase behavior and physical characteristics of the resultant liquid crystals. For instance, substituting the butyl group with longer or shorter alkyl chains directly influences the material's clearing and melting points.

Another fruitful avenue of exploration is the introduction of diverse functional groups to the core structure. The replacement of the phenol (B47542) group with other polar moieties or the addition of lateral substituents on the cyclohexyl or phenyl rings can profoundly alter the dielectric anisotropy and elastic constants of the material. The strategic incorporation of fluorine atoms, for example, is a well-established method for engineering materials with high negative dielectric anisotropy, a critical requirement for vertically aligned (VA) display modes.

Furthermore, the synthesis of dimeric and oligomeric liquid crystals, using the 4-(trans-4-Butylcyclohexyl)phenol scaffold, is a burgeoning area of interest. These larger, more complex molecules frequently display unique mesophase behaviors, such as the formation of the twist-bend nematic (N_TB) phase. This phase is the subject of intense study due to its potential for application in fast-switching electro-optical devices.

| Derivative/Analogue | Modification | Impact on Properties |

|---|---|---|

| 4-Alkyl-4'-cyanobiphenyls | Replacement of cyclohexylphenol with biphenyl (B1667301) | Altered mesophase stability and optical anisotropy |

| Fluorinated cyclohexylphenols | Introduction of fluorine atoms | Increased negative dielectric anisotropy |

| Dimeric liquid crystals | Linking two mesogenic units | Formation of novel mesophases (e.g., N_TB) |

Advanced Computational Design and Predictive Modeling for Materials Discovery

The conventional, empirical approach to discovering new liquid crystal materials is often a protracted and resource-intensive endeavor. To overcome these limitations, advanced computational design and predictive modeling have surfaced as indispensable tools for accelerating the materials discovery pipeline. nih.gov By simulating molecular behavior at the atomic level, researchers can now forecast the physical properties of yet-to-be-synthesized compounds, thereby directing experimental efforts toward the most promising candidates. nih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method extensively used to compute the electronic structure, geometry, and molecular properties of liquid crystal molecules. spiedigitallibrary.org These calculations yield valuable insights into parameters like molecular polarizability, dipole moment, and conformational energies, all of which are pivotal in determining the dielectric anisotropy and elastic constants of a material. spiedigitallibrary.org

Molecular dynamics (MD) simulations, in contrast, can model the collective behavior of large molecular ensembles. This enables the prediction of macroscopic properties such as phase transition temperatures and viscosity. By simulating the response of the liquid crystal director to an external electric field, MD can also be used to anticipate the electro-optical switching behavior of a material.

These computational methodologies are not merely for predicting the properties of known molecules; they are also instrumental in designing entirely new molecular architectures with specific, desired characteristics. iastate.edu By systematically altering the structure of 4-(trans-4-Butylcyclohexyl)phenol in silico and assessing the resultant properties, researchers can pinpoint novel derivatives with superior performance for targeted applications.

Machine learning is also emerging as a powerful tool in this domain, capable of predicting liquid crystal properties and phase transitions from molecular structures and macroscopic data. bohrium.comrsc.org These models can be trained on existing experimental data to identify complex structure-property relationships that may not be immediately obvious. mdpi.com

Integration with Nanomaterials and Hybrid Liquid Crystal Systems

The incorporation of nanomaterials into liquid crystal hosts has ushered in a new era of multifunctional materials with highly tunable properties. These hybrid systems, often termed "nanocomposites," can exhibit behaviors that are unattainable with pure liquid crystals alone.

For example, dispersing a minute quantity of metallic or semiconductor nanoparticles within a liquid crystal matrix can significantly modify its electro-optical and thermal characteristics. nih.gov The nanoparticles can trap mobile ions, which in turn reduces the driving voltage required for the liquid crystal device. They can also enhance the local electric field, leading to a more rapid switching response.

Carbon-based nanomaterials, such as carbon nanotubes and graphene, have also been extensively investigated as dopants for liquid crystals. Their exceptional electrical conductivity and anisotropic shape can be harnessed to create materials with improved alignment and electro-optical performance.

Furthermore, the inherent self-assembling nature of liquid crystals can be exploited to template the organization of nanomaterials into highly ordered structures. This bottom-up fabrication approach has been employed to create novel photonic and plasmonic devices with dynamically tunable optical properties. A profound understanding of the intricate interactions between the liquid crystal host and the nanomaterial dopant is paramount for the rational design of new functional materials. mdpi.com

Sustainable Synthesis and Green Chemistry Approaches in Materials Science

The conventional synthesis of liquid crystals has often relied on multi-step processes that utilize hazardous reagents and generate substantial chemical waste. uni-halle.de In recent years, a paradigm shift towards sustainable and environmentally benign synthetic methods, guided by the principles of green chemistry, has gained significant momentum.

Researchers are actively exploring alternative synthetic pathways to 4-(trans-4-Butylcyclohexyl)phenol and its derivatives that minimize or eliminate the use of toxic solvents and reagents. sciencedaily.com This includes the adoption of catalytic methods, such as palladium-catalyzed cross-coupling reactions, which can proceed with high efficiency and selectivity under milder conditions. nih.gov A one-pot synthesis of cyclohexylphenols using a tandem catalytic system has also been reported as a more sustainable route. rsc.org

The utilization of renewable starting materials is another cornerstone of green chemistry in this field. Efforts are underway to develop synthetic routes that employ biomass-derived feedstocks as a substitute for traditional petroleum-based starting materials.

Moreover, the development of solvent-free or "on-water" reaction conditions is being investigated to curtail the environmental footprint of the synthesis process. tandfonline.comtandfonline.com These approaches not only reduce the reliance on volatile organic compounds but can also lead to simplified purification procedures. The widespread adoption of these green chemistry principles is indispensable for the long-term sustainability of the liquid crystal industry. uni-halle.detandfonline.comtandfonline.comchemeurope.com

Expanding Functional Applications beyond Traditional Displays